
3-Hydroxyxanthen-9-one
概要
説明
3-ヒドロキシキサンテン-9-オンは、キサンテンファミリーに属する化学化合物です。キサンテンは、ジベンゾ-γ-ピロン骨格を持つ酸素含有複素環式化合物です。 この化合物は、その黄色で知られており、抗炎症作用や抗酸化作用など、さまざまな生物活性について研究されています .
科学的研究の応用
3-Hydroxy-xanthen-9-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: The compound is used in the development of dyes and pigments due to its vibrant yellow color.
作用機序
3-ヒドロキシキサンテン-9-オンの作用機序は、さまざまな分子標的と経路との相互作用を含みます。 たとえば、ヒト臍帯静脈内皮細胞におけるNADPH触媒脂質過酸化を阻害することが示されています . さらに、腫瘍壊死因子-αによって誘導される細胞間接着分子-1の発現を抑制します . これらの作用は、その抗炎症作用と抗酸化作用に寄与します。
類似化合物:
α-マンゴスチン: 抗炎症作用と抗酸化作用で知られています。
γ-マンゴスチン: 同様の生物活性を持つ別のキサンテン誘導体です。
ガルシノール: 抗腫瘍作用と抗炎症作用を示します.
独自性: 3-ヒドロキシキサンテン-9-オンは、キサンテン骨格上の特定の置換パターンが、独特の生物活性を与えるため、独特です。 NADPHオキシダーゼなどの特定の分子標的を阻害する能力は、他のキサンテン誘導体とは異なります .
Safety and Hazards
将来の方向性
The future directions for the research on 3-Hydroxyxanthen-9-one and other xanthones include further investigations to fully disclose their mechanism of action and to improve their potential clinical outcomes . The development of new xanthones and the isolation of xanthone natural products are also areas of interest .
生化学分析
Biochemical Properties
3-Hydroxyxanthen-9-one has been found to exhibit anti-inflammatory activity . It inhibits NADPH-catalysed lipid peroxidation in human umbilical vein endothelial cells (HUVECs) . It also inhibits TNF-alpha induced ICAM-1 expression . These interactions suggest that this compound may interact with enzymes and proteins involved in inflammation and oxidative stress pathways.
Cellular Effects
In cellular processes, this compound has been shown to influence cell function by inhibiting lipid peroxidation and the expression of ICAM-1 in HUVECs . This suggests that this compound may have an impact on cell signaling pathways and cellular metabolism, particularly those related to inflammation and oxidative stress.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It inhibits NADPH-catalysed lipid peroxidation, suggesting that it may interact with NADPH or related enzymes . It also inhibits the expression of ICAM-1 induced by TNF-alpha, indicating that it may interact with this cytokine or related signaling pathways .
Metabolic Pathways
It is known that xanthone biosynthesis in plants involves the shikimate and the acetate pathways
準備方法
合成経路と反応条件: 3-ヒドロキシキサンテン-9-オンの合成は、いくつかの方法によって達成できます。 古典的な方法の1つは、脱水剤として酢酸無水物存在下で、ポリフェノールとサリチル酸を反応させる方法です . 別の方法は、塩化亜鉛と塩化ホスホリルを使用して、より高い収率とより短い反応時間でキサンテンを生成する方法です . さらに、マイクロ波加熱がこれらの反応の効率を高めるために用いられています .
工業生産方法: 3-ヒドロキシキサンテン-9-オンの工業生産は、一般的に古典的な方法の最適化バージョンを使用した大規模合成を含みます。 イッテルビウム、パラジウム、銅などの触媒の使用が、収率を改善し、反応時間を短縮するために検討されています .
化学反応の分析
反応の種類: 3-ヒドロキシキサンテン-9-オンは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、酸化されてさまざまな誘導体を形成できます。
還元: 還元反応は、キサンテン骨格上の官能基を変換できます。
一般的な試薬と条件: これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 パラジウムや銅などの触媒も頻繁に使用されます .
主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によりキノンが生成され、置換反応によりさまざまな置換キサンテンが生成される可能性があります .
4. 科学研究の応用
3-ヒドロキシキサンテン-9-オンは、広範囲の科学研究に応用されています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: この化合物は、抗炎症作用と抗酸化作用について研究されており、治療用途の潜在的な候補となっています.
医学: 研究により、3-ヒドロキシキサンテン-9-オンを含むキサンテン誘導体が、抗癌作用と抗アルツハイマー作用を示すことが示されています.
類似化合物との比較
α-Mangostin: Known for its anti-inflammatory and antioxidant properties.
γ-Mangostin: Another xanthone derivative with similar biological activities.
Garcinol: Exhibits anti-tumor and anti-inflammatory effects.
Uniqueness: 3-Hydroxy-xanthen-9-one is unique due to its specific substitution pattern on the xanthone scaffold, which imparts distinct biological activities. Its ability to inhibit specific molecular targets, such as NADPH oxidase, sets it apart from other xanthone derivatives .
特性
IUPAC Name |
3-hydroxyxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O3/c14-8-5-6-10-12(7-8)16-11-4-2-1-3-9(11)13(10)15/h1-7,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJHDJAODLKGLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30418770 | |
| Record name | 3-Hydroxyxanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30418770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3722-51-8 | |
| Record name | 3-Hydroxyxanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30418770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 3-Hydroxyxanthen-9-one of interest to researchers in the context presented by the research papers?
A1: this compound, a scaffold found in various naturally occurring and synthetic compounds, serves as a valuable building block in organic synthesis. The research papers highlight its use in a novel, multicomponent reaction. Specifically, FeCl3 catalyzes a one-pot synthesis using this compound, various aldehydes, and 2-aminobenzothiazoles to produce novel 4-[(benzo[d]thiazol-2-ylamino)(phenyl)methyl]-3-hydroxy-9H-xanthen-9-ones. [] This method is significant because it showcases the potential of this compound in constructing complex molecules with potential biological activities.
Q2: What makes the synthetic method described in the research noteworthy?
A2: The research highlights the novelty of employing 3-hydroxyxanthen-9-ones in a multicomponent reaction for the first time. [] This approach offers several advantages. Firstly, it utilizes readily available and relatively inexpensive starting materials like this compound. Secondly, the one-pot synthesis, catalyzed by FeCl3 in DMF, simplifies the process and potentially reduces the production of unwanted byproducts. This efficiency and cost-effectiveness make this method attractive for synthesizing a library of compounds for further biological evaluation.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
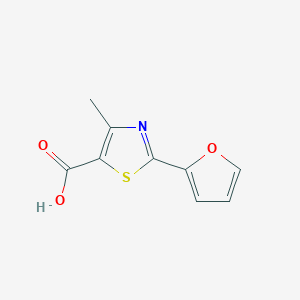


![4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid](/img/structure/B1336786.png)
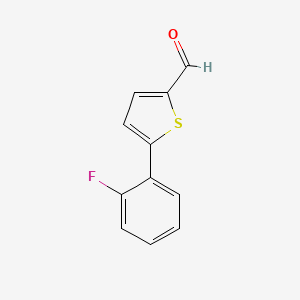
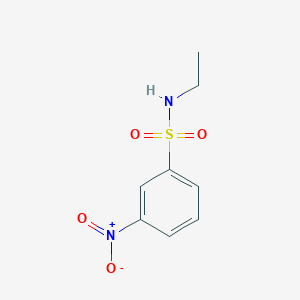
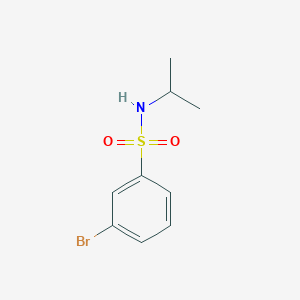
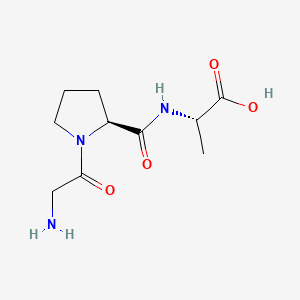
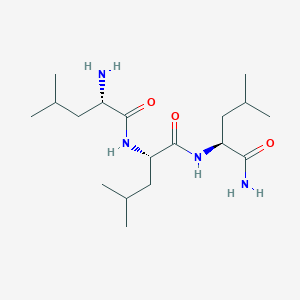



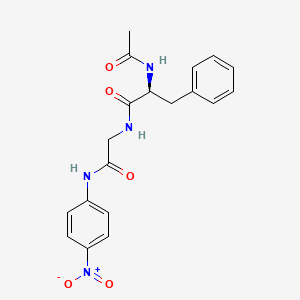
![(2S)-2-[[(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoic acid](/img/structure/B1336819.png)
